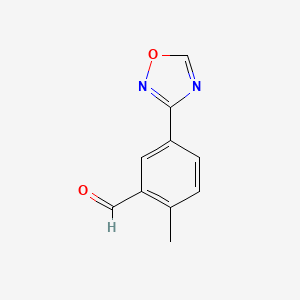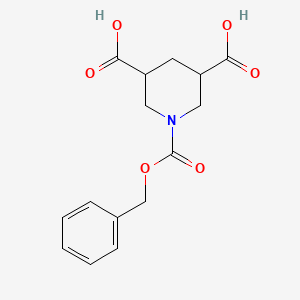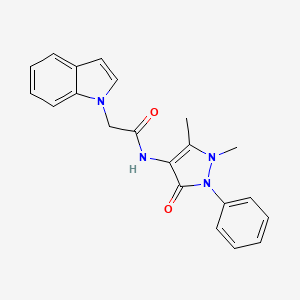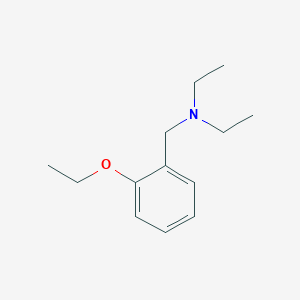
2-Methyl-5-(1,2,4-oxadiazol-3-YL)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(1,2,4-oxadiazol-3-YL)benzaldehyde is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis. The molecular formula of this compound is C10H8N2O2, and it has a molecular weight of 188.18 g/mol .
Métodos De Preparación
The synthesis of 2-Methyl-5-(1,2,4-oxadiazol-3-YL)benzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative . Another efficient one-pot method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Análisis De Reacciones Químicas
2-Methyl-5-(1,2,4-oxadiazol-3-YL)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the treatment of benzaldehyde with malonic acid and subsequent reaction with amidoxime results in the formation of 3,5-disubstituted 1,2,4-oxadiazole derivatives . Common reagents used in these reactions include piperidine, carbonyl diimidazoles, and toluene. The major products formed from these reactions are typically oxadiazole derivatives with diverse functional groups.
Aplicaciones Científicas De Investigación
2-Methyl-5-(1,2,4-oxadiazol-3-YL)benzaldehyde has numerous applications in scientific research. In medicinal chemistry, oxadiazole derivatives are known for their antibacterial, antiviral, and anticancer properties . These compounds are also used as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . Additionally, oxadiazoles are utilized in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides . The versatility of this compound makes it valuable in various fields of research and industry.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(1,2,4-oxadiazol-3-YL)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms, which play a crucial role in cancer therapy . The presence of nitrogen and oxygen atoms in the oxadiazole ring allows for hydrogen bond acceptor properties, enhancing the compound’s ability to interact with biological targets .
Comparación Con Compuestos Similares
2-Methyl-5-(1,2,4-oxadiazol-3-YL)benzaldehyde can be compared with other similar compounds, such as 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline and Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate . These compounds share the oxadiazole core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to other oxadiazole derivatives.
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
2-methyl-5-(1,2,4-oxadiazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C10H8N2O2/c1-7-2-3-8(4-9(7)5-13)10-11-6-14-12-10/h2-6H,1H3 |
Clave InChI |
PFFMRRAQAFTYNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NOC=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B12452817.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B12452818.png)

![N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)furan-2-carboxamide](/img/structure/B12452836.png)


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide](/img/structure/B12452850.png)
![5,5-Difluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B12452856.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopentylamino)ethylidene]-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12452857.png)
![2-{[(3-{[(4-Chlorophenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12452863.png)
![{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(3-methylpiperidin-1-yl)methanone](/img/structure/B12452875.png)

![N-(2-hydroxyethyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide](/img/structure/B12452881.png)
![3-(8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole](/img/structure/B12452888.png)
